molecular formula C19H22BrN5O B1649291 3-Dechloro-3-bromo trazodone CAS No. 1263358-13-9

3-Dechloro-3-bromo trazodone

Número de catálogo: B1649291
Número CAS: 1263358-13-9
Peso molecular: 416.3
Clave InChI: HNSTYKJQMWGCRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-known antidepressant. Trazodone is primarily used to treat major depressive disorder and is known for its ability to improve sleep quality and reduce anxiety. The modification of trazodone by replacing a chlorine atom with a bromine atom results in this compound, which may exhibit unique pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo trazodone involves the bromination of trazodone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: 3-Dechloro-3-bromo trazodone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

3-Dechloro-3-bromo trazodone serves as a precursor in the synthesis of other pharmacologically active compounds. Its unique structure allows it to undergo various chemical reactions, making it valuable in the development of new drugs.

  • Synthetic Routes : The synthesis typically involves bromination of trazodone using bromine or a brominating agent like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane.
Chemical Reaction Description
Substitution ReactionsCan undergo further halogenation or substitution reactions.
Oxidation and ReductionParticipates in oxidation/reduction reactions, altering its oxidation state.
HydrolysisCan undergo hydrolysis under acidic or basic conditions.

Biological Studies

In biological research, this compound is studied for its effects on neurotransmitter systems, particularly serotonin pathways.

  • Mechanism of Action : Similar to trazodone, it acts as a serotonin receptor antagonist and reuptake inhibitor (SARI), increasing serotonin availability in the synaptic cleft .
Biological Target Effect
Serotonin ReceptorsBlocks activity at 5-HT2A receptors.
Serotonin TransporterInhibits reuptake, enhancing serotonergic activity.
Histamine/Aadrenergic ReceptorsContributes to sedative and anxiolytic effects.

Antidepressant Activity

Research indicates that this compound exhibits potential antidepressant properties similar to its parent compound. It has been investigated for treating major depressive disorder (MDD) and anxiety disorders.

  • Case Studies :
    • Case 1 : A 51-year-old woman with multiple sclerosis was treated with trazodone after two years of ineffective therapy with clonazepam. The patient showed significant improvement in mood and anxiety after increasing the trazodone dosage from 150 mg to 300 mg .
    • Case 2 : A 75-year-old woman with cognitive impairment experienced marked improvement in depressive symptoms after being prescribed trazodone at a dose of 150 mg daily .

Potential Antipsychotic Properties

Emerging studies suggest that this compound may also possess antipsychotic effects, particularly beneficial in treating schizophrenia .

Summary of Applications

The applications of this compound span across various scientific disciplines:

Field Application
ChemistryPrecursor for synthesizing new compounds; reference standard in analytical chemistry.
BiologyStudy of pharmacokinetics and dynamics; interaction with neurotransmitter systems .
MedicinePotential treatment for depression and anxiety; possible use as an antipsychotic agent .

Mecanismo De Acción

The mechanism of action of 3-Dechloro-3-bromo trazodone is similar to that of trazodone. It primarily acts as a serotonin receptor antagonist and reuptake inhibitor. The compound binds to serotonin receptors, blocking their activity, and inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. This dual action helps alleviate symptoms of depression and anxiety .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

3-Dechloro-3-bromo trazodone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the bromine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs .

Actividad Biológica

3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-established antidepressant primarily used for treating major depressive disorder (MDD). The compound has garnered interest due to its potential therapeutic effects and its role in understanding the pharmacological properties of trazodone analogs. The molecular formula of this compound is C19H23BrClN5OC_{19}H_{23}BrClN_5O with a molecular weight of 452.78 g/mol.

The biological activity of this compound is primarily linked to its mechanism as a serotonin receptor antagonist and reuptake inhibitor (SARI) . This mechanism involves:

  • Inhibition of serotonin reuptake : By blocking the reabsorption of serotonin in the brain, it increases serotonin availability in the synaptic cleft, which is crucial for mood regulation.
  • Antagonism at specific serotonin receptors : This contributes to its antidepressant effects, similar to its parent compound, trazodone.

Pharmacokinetics and Pharmacodynamics

Research indicates that the pharmacokinetic profile of this compound may differ from that of trazodone due to structural modifications. These differences can influence:

  • Absorption and distribution : Studies suggest variations in how quickly and effectively the drug reaches systemic circulation.
  • Metabolism : The metabolic pathways may be altered, impacting how long the drug remains active in the body.

Comparative Analysis with Trazodone Derivatives

CompoundMechanism of ActionUnique Features
TrazodoneSARIWidely used antidepressant
3-Dechloro TrazodoneSimilar to trazodoneChlorine atom removed
3-Bromo TrazodoneSimilar to trazodoneBromine atom added
This compound SARI with potential modified pharmacokineticsUnique presence of both bromine and absence of chlorine at the 3-position

Case Study 1: Depression in Patients with Neurological Disorders

A case study highlighted a 51-year-old female patient with multiple sclerosis who experienced severe depression. After failing other treatments, she was prescribed trazodone at a dosage of 150 mg, which was gradually increased to 300 mg. The patient showed significant improvement in mood and cognitive functions after treatment .

Case Study 2: Depression in Geriatric Patients

Another case involved a 75-year-old woman suffering from cognitive impairment alongside depression. Initially treated with memantine, her condition improved significantly after starting trazodone at 150 mg, leading to enhanced sleep quality and mood stability over five weeks .

Recent Findings on Personalized Treatment

Recent studies have emphasized the importance of personalized treatment approaches using trazodone derivatives. For instance, a patient with severe anxiety and depression was treated with an escalating dose of trazodone (up to 300 mg) alongside adjustments to other medications. This tailored approach resulted in marked improvements in anxiety and overall mood after one month .

Efficacy and Safety Profiles

Research has demonstrated that compounds like this compound exhibit promising efficacy as antidepressants while maintaining a favorable safety profile. Notable findings include:

  • Reduction in depressive symptoms : Clinical trials indicate that patients treated with trazodone derivatives often report significant reductions in depression scales.
  • Side effects : Common side effects reported include sedation and gastrointestinal disturbances; however, these are generally manageable .

Toxicological Considerations

The compound has been classified with cautionary labels regarding acute toxicity if ingested and skin irritation upon contact. Such information is crucial for handling and prescribing practices within clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for efficient preparation of 3-Dechloro-3-bromo trazodone derivatives?

  • Answer : Microwave-assisted synthesis under potassium carbonate catalysis reduces reaction time to minutes (vs. traditional hours) while avoiding toxic solvents. This method enables rapid generation of trazodone analogs for preclinical screening. Structural confirmation should employ NMR (¹H/¹³C), mass spectrometry, and HPLC purity analysis .

Q. How should researchers design in vitro assays to evaluate the serotonin receptor binding affinity of this compound?

  • Answer : Prioritize competitive radioligand binding assays for 5-HT₁A/₂A receptors using transfected cell membranes. Trazodone’s affinity profile (pKi 6–8 for 5-HT₁A/₂A) provides a benchmark; modifications like bromination may alter selectivity. Include mCPP (active metabolite) as a comparator to assess metabolic interactions .

Q. What parameters are critical for formulating this compound in orodispersible tablets?

  • Answer : Optimize disintegration time (<30 sec) using superdisintegrants (e.g., sodium starch glycolate) and evaluate wetting time, friability (<1%), and dissolution profiles (pH 1.2–6.8). Direct compression with FlowLac® improves mechanical stability without compromising bioavailability .

Advanced Research Questions

Q. How do acute versus chronic dosing regimens of this compound influence β-endorphin modulation in rodent models?

  • Answer : Acute administration (e.g., 5 mg/kg/day) transiently elevates serum β-endorphin (Day 1) but suppresses it by Day 9–28, whereas cerebral levels show inverse trends. Use ELISA for tissue-specific quantification and correlate with behavioral assays (e.g., forced swim test) to validate antidepressant efficacy .
TimepointSerum β-Endorphin (pg/mL)Cerebral β-Endorphin (pg/mg)
Day 1↑ 220% (vs. control)↓ 35% (vs. control)
Day 28↓ 40% (vs. control)↑ 150% (vs. control)

Q. What methodological challenges arise when translating preclinical neuroprotective effects of this compound to clinical trials for dementia?

  • Answer : Preclinical models (e.g., tauopathy mice) show reduced neurodegeneration with trazodone, but human trials lack sufficient power (n < 100) and standardized endpoints. Use factorial designs to isolate effects on agitation/apathy and include CSF biomarkers (e.g., phosphorylated tau) for mechanistic validation .

Q. How does smoking impact the pharmacokinetics of this compound, and how should this inform dosing protocols?

  • Answer : Smoking induces CYP1A2, accelerating trazodone hydroxylation/N-oxidation, reducing AUC by ~30%. Monitor plasma levels of parent drug and mCPP in smokers using LC-MS/MS. Adjust doses empirically or stratify cohorts by smoking status in pharmacokinetic studies .

Q. Data Contradiction and Analysis

Q. How can researchers reconcile discrepancies between trazodone’s preclinical efficacy in dementia models and limited clinical evidence?

  • Answer : Preclinical studies often use high doses (e.g., 50 mg/kg in mice) exceeding human tolerability. Conduct dose-ranging studies with PK/PD modeling to identify therapeutic windows. Address clinical heterogeneity (e.g., dementia subtype, comedications) via subgroup analyses .

Q. What statistical approaches are optimal for analyzing time-dependent β-endorphin fluctuations in trazodone-treated models?

  • Answer : Mixed-effects models account for repeated measures (e.g., serum/cerebral levels at Days 1, 9, 28). Include fixed effects for dose and random effects for inter-individual variability. Bootstrap resampling validates robustness in small-sample rodent studies .

Q. Mechanistic and Functional Studies

Q. What in silico tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Answer : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability). Bromination at C3 may reduce first-pass metabolism compared to chloro analogs—validate with microsomal incubation assays .

Q. How can functional MRI (fMRI) elucidate trazodone’s acute effects on default mode network connectivity in depression models?

  • Answer : Resting-state fMRI in rodents or humans pre/post acute dosing (50–100 mg) identifies changes in hippocampal-prefrontal connectivity. Pair with arterial spin labeling (ASL) to quantify cerebral blood flow alterations linked to β-endorphin modulation .

Propiedades

IUPAC Name

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSTYKJQMWGCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263358-13-9
Record name 3-Dechloro-3-bromo trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DECHLORO-3-BROMO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloro-3-bromo trazodone
Reactant of Route 2
Reactant of Route 2
3-Dechloro-3-bromo trazodone
Reactant of Route 3
Reactant of Route 3
3-Dechloro-3-bromo trazodone
Reactant of Route 4
3-Dechloro-3-bromo trazodone
Reactant of Route 5
3-Dechloro-3-bromo trazodone
Reactant of Route 6
Reactant of Route 6
3-Dechloro-3-bromo trazodone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.